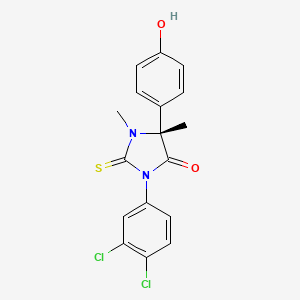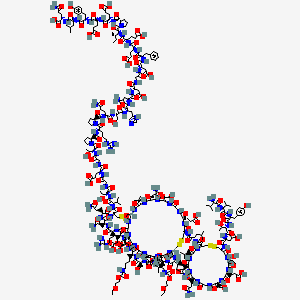
Actinium-225
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actinium-225 is a synthetic isotope of actinium, discovered in 1947. It is part of the neptunium series and undergoes alpha decay to francium-221 with a half-life of approximately 10 days . This isotope is particularly notable for its potential in targeted alpha therapy (TAT), a form of cancer treatment that leverages the high-energy alpha particles emitted during its decay to destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinium-225 is primarily produced through the decay of thorium-229. This process involves “milking” thorium-229 to separate this compound . Another method involves the reaction of radium-226 with protons in a cyclotron, producing this compound through the reaction Ra-226(p,2n)Ac-225 . High-energy proton spallation of thorium-232 is also used to produce this compound .
Industrial Production Methods: The industrial production of this compound is still in development due to its high demand and limited availability. The U.S. Department of Energy has been funding research to develop new production methods, including accelerator-based production . The “Ac-225 Tri-Lab Effort” involves Brookhaven, Los Alamos, and Oak Ridge National Laboratories working together to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions: Actinium-225 primarily undergoes alpha decay, a type of radioactive decay where an alpha particle is emitted . This decay process transforms this compound into francium-221.
Common Reagents and Conditions: The production of this compound often involves the use of thorium-229 or radium-226 as starting materials. The reactions typically occur under controlled conditions in nuclear reactors or cyclotrons .
Major Products: The primary product of this compound decay is francium-221. This decay chain continues, eventually leading to stable thallium-205 .
Scientific Research Applications
Actinium-225 has significant applications in scientific research, particularly in the field of medicine. Its high-energy alpha particles make it ideal for targeted alpha therapy (TAT), which is used to treat various types of cancer, including prostate cancer, leukemia, and breast cancer . This compound can be labeled to different biological vectors, such as antibodies, peptides, and small molecules, to target and destroy cancer cells specifically .
In addition to its medical applications, this compound is also used in radiopharmaceuticals for diagnostic imaging and therapy . The isotope’s ability to emit alpha particles makes it a powerful tool for both detecting and treating cancer cells.
Mechanism of Action
The mechanism of action of actinium-225 in targeted alpha therapy involves its attachment to a targeting molecule, such as an antibody. This targeting molecule binds to specific antigens on cancer cells. When this compound decays, it emits high-energy alpha particles that cause irreparable damage to the cancer cell’s DNA, effectively killing the cell . This targeted approach minimizes damage to surrounding healthy cells, making it a highly effective cancer treatment .
Comparison with Similar Compounds
Actinium-225 is often compared with other alpha-emitting isotopes used in targeted alpha therapy, such as astatine-211 and thorium-227 .
Astatine-211: This isotope has a shorter half-life (7.21 hours) compared to this compound, making it suitable for different types of cancer treatments that require rapid decay .
Thorium-227: With a longer half-life (18.7 days), thorium-227 is used in treatments that benefit from prolonged radiation exposure .
Uniqueness of this compound: this compound’s intermediate half-life of 10 days provides a balance between rapid decay and prolonged exposure, making it versatile for various therapeutic applications . Its ability to emit multiple alpha particles during decay enhances its effectiveness in destroying cancer cells .
Properties
CAS No. |
1261243-53-1 |
|---|---|
Molecular Formula |
Ac |
Molecular Weight |
225.02323 g/mol |
IUPAC Name |
actinium-225 |
InChI |
InChI=1S/Ac/i1-2 |
InChI Key |
QQINRWTZWGJFDB-YPZZEJLDSA-N |
Isomeric SMILES |
[225Ac] |
Canonical SMILES |
[Ac] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)
![3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B10832586.png)
![3-(1-(2-(diethylamino)ethyl)-2-phenethyl-1H-benzo[d]imidazol-5-yl)-N-hydroxyacrylamide](/img/structure/B10832589.png)
![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)
![5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10832601.png)
![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)


![2-[(Ethyl)disulfanyl]-2-methylthioacetamide](/img/structure/B10832623.png)
![4-[4-(Difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832625.png)
![2,5-bis[4-(1H-imidazol-2-yl)phenyl]oxazole](/img/structure/B10832636.png)
![N-[6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B10832655.png)
